molecular formula C11H22N2O2 B566129 (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 438049-91-3

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No. B566129
M. Wt: 214.309
InChI Key: NUZXPHIQZUYMOR-RKDXNWHRSA-N
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Description

“(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . The compound is typically stored at room temperature and in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperazine ring is substituted at the 3 and 5 positions with methyl groups. Additionally, a tert-butyl carboxylate group is attached to one of the nitrogen atoms of the piperazine ring .


Physical And Chemical Properties Analysis

“(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” is a white to yellow solid or liquid .

Scientific Research Applications

Catalysis and Synthetic Applications

Catalytic and synthetic applications of similar compounds have been extensively studied, focusing on their use in creating efficient and selective catalytic processes. For instance, catalytic non-enzymatic kinetic resolution processes have utilized tert-butyl derivatives to achieve high enantioselectivity and yield in the synthesis of chiral compounds. This approach is critical in asymmetric organic synthesis, where the goal is to produce enantiomerically pure compounds from racemic mixtures (Pellissier, 2011).

Environmental Applications

In the context of environmental science, derivatives of tert-butyl and piperazine compounds have been investigated for their potential in treating pollution and in the development of green chemistry applications. Studies have explored the environmental behavior and fate of methyl tert-butyl ether (MTBE), highlighting the challenges and strategies for mitigating pollution associated with ether compounds in water sources (Squillace et al., 1997).

Pharmaceutical and Biomedical Research

In pharmaceutical research, the focus has been on understanding the biological activities of piperazine and tert-butyl derivatives. Compounds such as cariprazine demonstrate the importance of structural modifications in achieving specific biological effects, particularly in the development of new psychiatric medications (Calabrese et al., 2019). Furthermore, the synthesis of complex molecules like vandetanib, which involves tert-butyl piperidine-1-carboxylate intermediates, showcases the utility of these compounds in creating targeted therapies for diseases such as cancer (Mi, 2015).

Material Science and Engineering

In materials science, the applications of tert-butyl and piperazine derivatives extend to the development of advanced materials and membranes. For instance, polymer membranes incorporating such derivatives have been applied in the separation of fuel additives, demonstrating their potential in enhancing energy efficiency and environmental sustainability (Pulyalina et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264). If swallowed, call a poison center or doctor if you feel unwell (P301+P312). Rinse mouth (P330). Dispose of contents/container to an approved waste disposal plant (P501) .

properties

IUPAC Name

tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680192
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

CAS RN

438049-91-3
Record name tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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